2-Chloro-5-(trifluoromethyl)benzylamine

Description

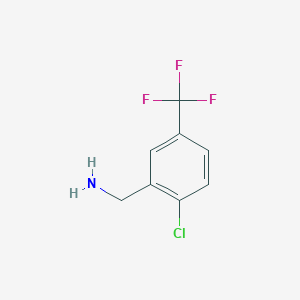

Structure

3D Structure

Properties

IUPAC Name |

[2-chloro-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCMZYUQWVACMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371525 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15996-78-8 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzylamine

Introduction: A Key Building Block in Modern Chemistry

2-Chloro-5-(trifluoromethyl)benzylamine is a substituted aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a trifluoromethyl group imparting lipophilicity and metabolic stability, a chloro group providing a site for further functionalization, and a reactive benzylamine moiety—makes it a highly valuable synthon, particularly in the fields of medicinal chemistry and agrochemical development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, grounded in established scientific principles and practical application.

Part 1: Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. The Chemical Abstracts Service (CAS) has assigned the number 15996-78-8 to this compound.[1][2][3][4] Its identity is further defined by its molecular structure and associated physicochemical characteristics, which are critical for reaction planning, purification, and formulation.

The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. In drug design, this moiety is often employed to block metabolic oxidation, increase binding affinity, and enhance membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15996-78-8 | [1][3] |

| Molecular Formula | C₈H₇ClF₃N | [1][5] |

| Molecular Weight | 209.60 g/mol | [1][3] |

| Density | 1.338 g/mL at 25 °C | [3] |

| Boiling Point | 90-94 °C at 13 mmHg | [4] |

| Flash Point | 103 °C (217.4 °F) | [3] |

| Refractive Index (n20/D) | 1.489 | [3] |

| InChI Key | XOCMZYUQWVACMA-UHFFFAOYSA-N | [3][5] |

| SMILES | NCc1cc(ccc1Cl)C(F)(F)F | [3] |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several established organic chemistry transformations. A logical and industrially scalable approach involves the reduction of the corresponding benzonitrile. This pathway leverages the relative accessibility of the nitrile precursor, 2-chloro-5-(trifluoromethyl)benzonitrile (CAS 328-87-0).[6]

Logical Synthesis Workflow

The synthesis begins with a common starting material, 3-amino-4-chlorobenzotrifluoride, and proceeds through diazotization to form an aldehyde, which is then converted to the target benzylamine. An alternative, more direct route involves the reduction of the corresponding nitrile.

Caption: Key Synthetic Pathways to the Target Compound.

Field-Proven Experimental Protocol: Reductive Amination

This protocol describes a reductive amination pathway, a robust and widely used method for amine synthesis.[7][8] The causality behind this choice is its high efficiency and the ability to proceed in a one-pot fashion from the aldehyde, minimizing intermediate isolation steps.

Objective: To synthesize this compound from 2-Chloro-5-(trifluoromethyl)benzaldehyde.

Materials:

-

2-Chloro-5-(trifluoromethyl)benzaldehyde

-

Ammonia (7N solution in Methanol)

-

Raney Nickel (or Palladium on Carbon, 5%)

-

Hydrogen Gas (H₂)

-

Anhydrous Methanol

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Parr Hydrogenation Apparatus or equivalent high-pressure reactor

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, inerted high-pressure reactor vessel, add 2-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the aldehyde in anhydrous methanol. Add the 7N solution of ammonia in methanol (1.5-2.0 eq). Causality: Using an excess of ammonia drives the equilibrium towards the formation of the imine intermediate and minimizes side reactions.

-

Catalyst Introduction: Carefully add the Raney Nickel catalyst (approx. 5-10% by weight) as a slurry in methanol. Causality: Raney Nickel is a highly active and cost-effective catalyst for the hydrogenation of imines to amines.

-

Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, though optimization may be required) and begin vigorous stirring. Heat the reaction to 40-50 °C. Causality: The combination of pressure and gentle heating increases the rate of the catalytic reduction of the in-situ formed imine.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol. Causality: Celite filtration is essential for the safe and complete removal of the pyrophoric Raney Nickel catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

-

Purification: The product can be further purified by vacuum distillation if necessary.

Part 3: Reactivity, Applications, and Role in Drug Discovery

The utility of this compound lies in the reactivity of its primary amine group. It serves as a potent nucleophile, readily participating in reactions to form amides, ureas, sulfonamides, and secondary or tertiary amines. This versatility makes it a valuable building block for creating diverse chemical libraries for screening.

Applications in Agrochemicals: This structural motif is found in precursors to modern herbicides. The combination of a trifluoromethyl group and a halogenated pyridine or benzene ring is a common feature in agriculturally active compounds. For instance, the related compound 2-chloro-5-trifluoromethylpyridine is a key intermediate in the synthesis of herbicides.[9] The benzylamine can be used to introduce this critical toxophore into larger, more complex molecules.

Applications in Medicinal Chemistry: While specific drugs containing this exact fragment are not prevalent in publicly available literature, its analogs are widely used. For example, 2-fluoro-5-(trifluoromethyl)benzylamine is a key intermediate for pharmaceuticals targeting neurological disorders and for anti-inflammatory agents.[10] The chloro-analogue serves a similar purpose, acting as a versatile scaffold. The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity, a cornerstone of modern drug discovery.

Part 4: Spectral Characterization Profile

For a research scientist, unambiguous characterization of a synthesized compound is paramount. While a comprehensive set of experimentally derived spectra is not consistently available in public databases, a profile can be constructed from predicted data and comparison to analogous structures.

Table 2: Predicted and Expected Spectral Data

| Technique | Data Type | Expected Observations |

| Mass Spectrometry (MS) | Predicted m/z | [M+H]⁺: 210.02919; [M+Na]⁺: 232.01113.[5] |

| ¹H NMR | Predicted | ~3.9-4.1 ppm (s, 2H, -CH₂-NH₂): Benzylic protons adjacent to the amine. ~7.4-7.8 ppm (m, 3H, Ar-H): Complex multiplet for the three aromatic protons. |

| ¹³C NMR | Predicted | ~45 ppm (-CH₂-): Benzylic carbon. ~122-135 ppm (Ar-C): Aromatic carbons, including a quartet for the carbon attached to the -CF₃ group due to C-F coupling. ~124 ppm (q, -CF₃): The trifluoromethyl carbon, appearing as a quartet with a large coupling constant. |

| Infrared (IR) Spectroscopy | Expected Peaks | ~3300-3400 cm⁻¹: N-H stretching (doublet for primary amine). ~2850-2950 cm⁻¹: C-H stretching. ~1600 cm⁻¹: N-H scissoring bend. ~1100-1350 cm⁻¹: Strong C-F stretching bands. |

Note: NMR shift predictions are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

Part 5: Safety, Handling, and Toxicology

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification: The compound is classified as acutely toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[3]

-

Signal Word: Danger [3]

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[3]

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors. Ensure a safety shower and eyewash station are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.

-

Skin and Body Protection: Wear a flame-retardant lab coat. Ensure skin is not exposed.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (not recommended), use a respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK).[3]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust platform for the synthesis of novel compounds with significant potential in both agriculture and medicine. By understanding its fundamental properties, mastering its synthesis, and respecting its handling requirements, researchers can effectively leverage this key intermediate to drive innovation in chemical and life sciences.

References

- Google Patents. (1983). EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

Gedia, M., et al. (2020). Synthesis of Chiral Trifluoromethyl Benzylamines by Heterogeneous Catalytic Reductive Amination. ResearchGate. Retrieved from [Link]

-

LibreTexts. (2022). 3.3.3: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7ClF3N). Retrieved from [Link]

-

Pearson Education. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]

- Google Patents. (1969). US3465051A - Chloromethylation of benzene compounds.

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved from [Link]

- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

UniTo. (n.d.). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. Retrieved from [Link]

-

Supporting Information. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. scbt.com [scbt.com]

- 3. 2-氯-5-(三氟甲基)苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [oakwoodchemical.com]

- 5. PubChemLite - this compound (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 6. scbt.com [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 9. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

Physicochemical properties of 2-Chloro-5-(trifluoromethyl)benzylamine

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)benzylamine

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a substituted aromatic amine that has garnered significant interest as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic importance lies in the unique combination of its substituents: a chloro group, an amine-bearing methylene group, and an electron-withdrawing trifluoromethyl (CF₃) group. This trifunctional architecture makes it a versatile precursor in the fields of medicinal chemistry and agrochemical development.

The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability by increasing lipophilicity, and modulate the electronic properties of a molecule to fine-tune its binding affinity to biological targets.[1] The chlorine atom and the benzylamine moiety provide reactive handles for a wide array of chemical transformations, enabling the construction of diverse molecular scaffolds.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its characterization, handling, and the implications of its properties for research and development professionals.

Molecular Identity and Structural Characteristics

The foundational step in understanding any chemical entity is to establish its precise molecular identity.

-

Chemical Name: [2-chloro-5-(trifluoromethyl)phenyl]methanamine[2][3]

-

Synonyms: 2-chloro-5-trifluoromethyl benzylamine[2]

-

InChI Key: XOCMZYUQWVACMA-UHFFFAOYSA-N[3]

The molecule's structure, featuring a benzene ring substituted at positions 1, 2, and 4 with a methylamine, chlorine, and trifluoromethyl group, respectively, dictates its chemical reactivity and physical behavior.

Core Physicochemical Properties

The bulk physical properties of a compound are critical for its application in synthesis, formulation, and biological screening. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Boiling Point | 90-94 °C at 13 mmHg | [2][5][7] |

| Density | 1.330 - 1.338 g/mL at 25 °C | [5][7] |

| Refractive Index | n20/D 1.489 | [7] |

| Flash Point | 100 - 103 °C | [2][5] |

| Melting Point | Data not available; requires experimental determination. | |

| Aqueous Solubility | Data not available; requires experimental determination. | |

| pKa | Data not available; requires experimental determination. |

Spectroscopic and Analytical Characterization: A Self-Validating Approach

A robust analytical workflow is essential to confirm the identity, purity, and structure of the compound. This section details the expected outcomes from standard spectroscopic techniques, explaining the causality behind the expected signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.

-

¹H NMR: Proton NMR provides a map of the hydrogen atoms. For this molecule, the spectrum is expected to show:

-

Aromatic Protons (3H): Three signals in the aromatic region (~7.0-7.8 ppm), corresponding to the protons on the benzene ring. Their splitting patterns (e.g., doublets, doublet of doublets) will be complex due to coupling with each other and potentially with the ¹⁹F nuclei of the CF₃ group.

-

Methylene Protons (2H): A singlet or a slightly broadened peak around 3.8-4.2 ppm, corresponding to the -CH₂- group adjacent to the amine.[8]

-

Amine Protons (2H): A broad singlet that can appear over a wide chemical shift range, corresponding to the -NH₂ protons. Its position is concentration and solvent-dependent, and it may exchange with D₂O.

-

-

¹³C NMR: Carbon NMR reveals the carbon skeleton. The spectrum should display eight distinct signals:

-

Aromatic Carbons (6C): Six signals in the aromatic region (~120-140 ppm). The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.[9] The carbon attached to chlorine will also have a characteristic shift.

-

Methylene Carbon (1C): One signal around 45 ppm for the -CH₂- group.

-

Trifluoromethyl Carbon (1C): A distinct quartet around 124 ppm with a large C-F coupling constant (J ≈ 275 Hz), a hallmark of the CF₃ group.[9]

-

-

¹⁹F NMR: Fluorine NMR is highly specific for the CF₃ group.

-

A sharp singlet is expected around -63 ppm, which is a characteristic chemical shift for an aromatic CF₃ group. This single peak confirms the presence and electronic environment of the trifluoromethyl substituent.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key expected absorption bands are:

-

N-H Stretching: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[10][11]

-

C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals for the -CH₂- group appear just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretching: Strong, intense absorption bands in the 1100-1350 cm⁻¹ region, indicative of the C-F bonds of the trifluoromethyl group.[12]

-

C-Cl Stretching: A peak in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the primary expected ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 210.029.[3] The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak ([M+2]+H)⁺ at m/z 212, approximately one-third the intensity of the [M+H]⁺ peak. This isotopic signature is a definitive confirmation of the presence of a single chlorine atom.

Reactivity, Stability, and Handling

-

Reactivity: The primary amine is a nucleophilic center and the site of greatest reactivity, readily participating in reactions such as acylation, alkylation, and Schiff base formation. The aromatic ring can undergo further electrophilic substitution, although its reactivity is influenced by the existing electron-withdrawing (CF₃, Cl) and activating (CH₂NH₂) groups.

-

Stability and Storage: The compound is generally stable. The trifluoromethyl group enhances the molecule's chemical stability. For long-term storage, it is recommended to keep the material in a tightly sealed container in a dark place, under an inert atmosphere, at room temperature.[6]

-

Safety: this compound is classified as a hazardous substance. It can be corrosive and may cause skin burns and serious eye damage.[2][5] It is also classified as an acute oral toxin. Appropriate personal protective equipment (PPE), including gloves, eye shields, and face shields, must be worn when handling this compound.

Applications in Research and Drug Development

The physicochemical properties of this compound make it a valuable building block in discovery chemistry.

-

Medicinal Chemistry: The benzylamine scaffold is a common feature in many pharmacologically active agents. This compound serves as a precursor for synthesizing new chemical entities where the 2-chloro-5-(trifluoromethyl)phenyl moiety is used to optimize drug-like properties. The CF₃ group, in particular, can enhance a drug candidate's metabolic stability and cell permeability, leading to improved pharmacokinetic profiles.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is an intermediate in the synthesis of modern pesticides and herbicides. The fluorinated and chlorinated phenyl ring can impart increased efficacy and environmental persistence to the final active ingredient.

Experimental Protocols

To ensure scientific integrity, all described protocols must be self-validating systems. The following are detailed methodologies for the comprehensive characterization of this compound.

Workflow 1: Full Spectroscopic and Analytical Characterization

This workflow ensures the unambiguous identification and purity assessment of this compound.

Caption: Workflow for structural validation.

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the compound. For NMR, dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). For MS, prepare a ~1 mg/mL stock solution in methanol or acetonitrile and dilute further for analysis.

-

NMR Analysis:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H spectrum and assign all proton signals.

-

Assign all carbon signals in the ¹³C spectrum, noting any C-F coupling.

-

Confirm the singlet for the CF₃ group in the ¹⁹F spectrum.

-

-

Mass Spectrometry Analysis:

-

Infuse the diluted sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive electrospray ionization (ESI+) mode.

-

Verify the exact mass of the [M+H]⁺ ion and confirm the presence of the Cl isotopic pattern ([M+H]⁺ to [M+2+H]⁺ ratio of ~3:1).

-

-

IR Analysis:

-

Obtain the FT-IR spectrum of the neat sample (if liquid) using an attenuated total reflectance (ATR) accessory or as a KBr pellet (if solid).

-

Identify and annotate the characteristic absorption bands for N-H, C-H, C=C, C-F, and C-Cl functional groups.

-

-

Final Validation: Correlate all data. The combined, consistent data from these orthogonal techniques provides definitive proof of the compound's structure and purity.

Workflow 2: Determination of pKa by Potentiometric Titration

The pKa is critical for understanding the ionization state of the amine at physiological pH, which impacts solubility, permeability, and target binding.

Caption: Workflow for pKa determination.

Methodology:

-

Preparation: Prepare a 0.01 M solution of this compound in deionized water. If solubility is low, a co-solvent (e.g., methanol) can be used, and the apparent pKa (pKa') is determined.

-

Calibration: Calibrate a pH electrode using standard buffers (pH 4, 7, and 10).

-

Titration: Place a known volume (e.g., 50 mL) of the sample solution in a beaker with a stir bar. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show an inflection point, which is the equivalence point. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region).

Conclusion

This compound is a chemical intermediate of significant value, defined by a unique set of physicochemical properties. Its molecular weight, boiling point, and density are well-characterized, providing a solid foundation for its use in synthetic applications. While experimental determination is required for properties like pKa and solubility, established analytical workflows allow for their reliable measurement. A thorough understanding of its spectroscopic signature (NMR, IR, MS) is paramount for quality control and reaction monitoring. The strategic combination of a reactive amine, a chlorine atom, and a property-enhancing trifluoromethyl group solidifies its role as a key building block for the next generation of pharmaceuticals and agrochemicals.

References

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol. Retrieved January 4, 2026, from [Link]

- Supporting Information for a scientific article. (n.d.). Characterization data for various trifluoromethylated compounds. This is a representative link for typical supporting information where such data is found.

-

PrepChem.com. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C8H7ClF3N). Retrieved January 4, 2026, from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Aohua Chemical. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Retrieved January 4, 2026, from [Link]

-

Beilstein Journals. (2012). Supporting Information for: A practical method for Cu-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Benzylamine - Mass spectrum. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 4, 2026, from [Link]

-

MDPI. (2022). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Retrieved January 4, 2026, from [Link]

-

Journal of Scientific Research. (2026). 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. Retrieved January 4, 2026, from [Link]

-

NIST. (n.d.). Benzylamine - IR Spectrum. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. PubChemLite - this compound (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. This compound [oakwoodchemical.com]

- 6. 15996-78-8|this compound|BLD Pharm [bldpharm.com]

- 7. 15996-78-8 CAS MSDS (2-CHLORO-5-TRIFLUOROMETHYLBENZYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-(TRIFLUOROMETHYL)BENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) IR Spectrum [chemicalbook.com]

- 11. Benzylamine [webbook.nist.gov]

- 12. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzylamine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-chloro-5-(trifluoromethyl)benzylamine, a key fluorinated building block in modern medicinal and agricultural chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and critical role as a versatile intermediate in the development of novel bioactive compounds.

Molecular Structure and Physicochemical Properties

This compound is a substituted benzylamine featuring a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. This specific substitution pattern imparts unique electronic and steric properties that are highly valued in the design of targeted molecules.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group significantly influences the molecule's properties. It increases lipophilicity, which can enhance membrane permeability and bioavailability of derivative compounds. Furthermore, the -CF3 group can improve metabolic stability by blocking potential sites of oxidative metabolism, a crucial consideration in drug development.[1]

Key Structural and Physical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClF₃N | [1][2] |

| Molecular Weight | 209.60 g/mol | [1] |

| CAS Number | 15996-78-8 | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | 1.338 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.489 | |

| Flash Point | 103 °C (217.4 °F) | |

| SMILES String | NCc1cc(ccc1Cl)C(F)(F)F | [4] |

| InChI Key | XOCMZYUQWVACMA-UHFFFAOYSA-N | [4] |

Synthesis of this compound and its Precursors

The synthesis of this compound is typically achieved from commercially available precursors. A common and logical synthetic pathway involves the preparation of an aldehyde or alcohol intermediate, followed by conversion to the final amine.

Workflow for Synthesis

Caption: General synthetic pathway to the target compound.

Experimental Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol

This protocol details the reduction of the corresponding benzoic acid to the benzyl alcohol, a key intermediate. The choice of a strong reducing agent like borane-tetrahydrofuran complex is critical for the efficient conversion of the carboxylic acid to the alcohol without affecting the trifluoromethyl group.[5]

Materials:

-

2-Chloro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

5L three-neck flask, thermometer, mechanical stirrer, ice bath

Procedure:

-

Setup: Equip a 5L three-neck flask with a thermometer and a mechanical stirrer.

-

Dissolution: Add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of anhydrous THF to the flask.[5]

-

Cooling: Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.[5]

-

Reduction: Slowly add borane-tetrahydrofuran complex (900mL, 0.9 mol) dropwise to the cooled solution. The molar ratio of benzoic acid to BH₃·THF is maintained at 1:2 to ensure complete reduction.[5]

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 hours.[5]

-

Quenching: After the reaction is complete, cool the flask and slowly add 6N HCl until no more gas is evolved. This step neutralizes the excess borane complex.

-

Extraction: Add 1L of water and extract the aqueous phase with ethyl acetate (2 x 1L).

-

Drying and Evaporation: Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.[5]

-

Yield: This procedure typically yields 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a white solid with a yield of approximately 85%.[5]

Experimental Protocol 2: Synthesis of this compound (Inferred Method)

Rationale: Reductive amination is a robust and widely used transformation in organic synthesis. The use of a heterogeneous catalyst like Rhodium on a support under hydrogen pressure is an effective method. The presence of a chloro-substituent on the aromatic ring has been shown to inhibit over-alkylation (the formation of secondary amines), leading to high yields of the desired primary amine.[6]

Materials:

-

2-Chloro-5-(trifluoromethyl)benzaldehyde (prepared by oxidation of the benzyl alcohol)

-

Ammonia (aqueous or as a solution in an alcohol like ethanol)

-

Rhodium on carbon (Rh/C) or Rhodium on alumina (Rh/Al₂O₃) catalyst

-

Hydrogen (H₂) gas

-

Ethanol or other suitable solvent

-

High-pressure reactor (e.g., Parr hydrogenator)

Procedure (Hypothetical):

-

Charging the Reactor: In a high-pressure reactor, dissolve 2-Chloro-5-(trifluoromethyl)benzaldehyde in ethanol.

-

Adding Reagents: Add an excess of an ammonia solution and a catalytic amount of Rh/C (e.g., 5 mol%).

-

Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 bar).

-

Heating and Stirring: Heat the mixture to approximately 80°C and stir vigorously for 1-2 hours, monitoring the reaction by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield this compound.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely published, data for structurally similar compounds and predictive tools allow for an estimation of the expected spectral features.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 7.2-7.8 ppm). The substitution pattern will lead to complex splitting (doublets and doublet of doublets).

-

Methylene Protons (-CH₂-): A singlet at approximately 3.9-4.1 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will show eight distinct signals.

-

Aromatic Carbons: Six signals in the range of 120-145 ppm. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Methylene Carbon (-CH₂-): A signal around 45-50 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet around 124 ppm with a large coupling constant (J ≈ 272 Hz).[7]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight.

-

[M+H]⁺: The predicted m/z for the protonated molecule is 210.02919.[4]

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the main molecular ion peak.

Infrared (IR) Spectroscopy

Key vibrational modes can be identified using IR spectroscopy.

-

N-H Stretch: A characteristic pair of peaks for the primary amine will appear in the 3300-3500 cm⁻¹ region.

-

C-H Aromatic Stretch: Signals will be observed just above 3000 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorbances are expected in the 1100-1300 cm⁻¹ region.[8]

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce the 2-chloro-5-(trifluoromethyl)benzyl moiety, which is a known pharmacophore in several classes of compounds.

Role as a Synthetic Intermediate

The primary amine group of the molecule is a versatile functional handle that can participate in numerous chemical transformations, including:

-

Amide bond formation

-

Urea and thiourea synthesis

-

Reductive amination to form secondary amines

-

N-alkylation and N-arylation reactions

These reactions allow for the facile incorporation of the benzylamine fragment into larger, more complex molecular scaffolds, making it an invaluable tool for building libraries of compounds for high-throughput screening in drug and pesticide discovery programs. For instance, related trifluoromethyl-substituted pyridines and benzonitriles are key intermediates in the synthesis of high-efficacy herbicides, insecticides, and fungicides.[1][9]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classifications: Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Skin Sensitization (Category 1).

-

Signal Word: Danger.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use a suitable respirator (e.g., type ABEK filter).

-

Storage: Store in a well-ventilated, dry, and cool place. Keep containers tightly closed in a corrosives area, away from incompatible materials such as bases, alcohols, and oxidizing agents.

References

-

Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. AgroPages. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

-

PubChemLite. This compound (C8H7ClF3N). [Link]

-

Supporting Information for "Copper-Catalyzed Decarboxylative Trifluoromethylation of Arene Carboxylic Acids". Royal Society of Chemistry. [Link]

-

Oakwood Chemical. This compound. [Link]

- Google Patents.

- Google Patents. EP2081914B1 - Crystalline form of 2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1-(2h)-pyrimidinyl].

- Google Patents. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

-

Supporting Information for "Ni-Catalyzed Suzuki–Miyaura Cross-Coupling of Benzylic Chlorides with Boronic Acids". American Chemical Society. [Link]

- Google Patents. CN101665407B - Preparation method of 2,4,5-trifluorobenzyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind 2-Chloro-5-(trifluoromethyl)benzonitrile: Synthesis and Properties. [Link]

-

PubMed. Subcutaneous epcoritamab monotherapy in Japanese adults with relapsed/refractory diffuse large B-cell lymphoma. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol. [Link]

-

UniTo. Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. prepchem.com [prepchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. 2-Fluoro-5-(trifluoromethyl)benzyl chloride | 883543-26-8 | Benchchem [benchchem.com]

- 8. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, MS) of 2-Chloro-5-(trifluoromethyl)benzylamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-(trifluoromethyl)benzylamine

Introduction

This compound (CAS No: 15996-78-8) is a substituted aromatic amine of significant interest in synthetic chemistry.[1][2] Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the benzene ring, imparts unique electronic properties and steric influences. These characteristics make it a valuable building block in the development of novel pharmaceutical and agrochemical agents.[3] The trifluoromethyl group often enhances metabolic stability and lipophilicity, properties that can improve the bioavailability and efficacy of a final drug product.[4]

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While publicly available, fully assigned experimental spectra for this specific compound are limited, this document leverages established spectroscopic principles and data from closely related analogs to present a robust, predictive characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to identify, verify, and characterize this molecule with high confidence.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is fundamental to interpreting spectroscopic data. Each spectroscopic technique probes different aspects of the molecule's structure, and the resulting data are direct consequences of its atomic composition and bonding.

Molecular Formula: C₈H₇ClF₃N[5] Molecular Weight: 209.60 g/mol [1] Key Structural Features:

-

A 1,2,4-trisubstituted benzene ring.

-

An electron-withdrawing chlorine atom at position 2.

-

A strongly electron-withdrawing trifluoromethyl (-CF₃) group at position 5.

-

A benzylic amine (-CH₂NH₂) group at position 1.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the number and connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The following represents a standard workflow for acquiring high-quality data for a research sample.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The chemical shifts are heavily influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d | 1H | Ar-H (H-6) | Deshielded by the adjacent chloro group and para to the CF₃ group. Expected to be a doublet due to coupling with H-4. |

| ~7.50 | dd | 1H | Ar-H (H-4) | Deshielded by the adjacent CF₃ group. Split into a doublet of doublets by H-6 and H-3. |

| ~7.40 | d | 1H | Ar-H (H-3) | Coupled to H-4, appearing as a doublet. |

| ~3.90 | s | 2H | -CH₂ NH₂ | Benzylic protons adjacent to the electron-withdrawing aromatic ring and the nitrogen atom. Expected to be a singlet. |

| ~1.70 | br s | 2H | -CH₂NH₂ | Amine protons are typically broad and do not couple. Their shift is variable and depends on concentration and solvent. |

Note: Predictions are based on analysis of similar structures. For instance, the aromatic region of 2-chloro-5-(trifluoromethyl)benzonitrile shows signals in a comparable range.[6]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The CF₃ group will cause the carbon to which it is attached to appear as a quartet due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | C -CH₂NH₂ (C-1) | Quaternary carbon attached to the aminomethyl group. |

| ~134 | C -Cl (C-2) | Carbon directly bonded to chlorine, deshielded. |

| ~131 | C H (C-6) | Aromatic CH. |

| ~129 (q) | C -CF₃ (C-5) | Quaternary carbon attached to CF₃, appears as a quartet due to coupling with fluorine. |

| ~127 | C H (C-4) | Aromatic CH. |

| ~124 (q) | -C F₃ | Carbon of the trifluoromethyl group, appears as a large quartet. |

| ~123 | C H (C-3) | Aromatic CH. |

| ~45 | -C H₂NH₂ | Aliphatic carbon of the benzyl group. |

Note: Predicted shifts are informed by data from analogs like 2-(trifluoromethyl)benzylamine and 2-chloro-5-(trifluoromethyl)benzonitrile.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for confirming the presence of the amine (N-H) and trifluoromethyl (C-F) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common, modern technique that requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by characteristic absorptions for the N-H, C-H, C=C, C-F, and C-Cl bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3300 | N-H stretch | Primary Amine (-NH₂) | A characteristic doublet for the symmetric and asymmetric stretching of the primary amine.[9] |

| 3100-3000 | C-H stretch | Aromatic | Stretching of sp² C-H bonds on the benzene ring. |

| 2950-2850 | C-H stretch | Aliphatic | Stretching of sp³ C-H bonds of the -CH₂- group. |

| 1620-1580 | C=C stretch | Aromatic | Benzene ring skeletal vibrations. |

| 1350-1100 | C-F stretch | Trifluoromethyl (-CF₃) | A series of very strong, characteristic absorption bands are expected in this region due to C-F bond stretching. |

| 800-600 | C-Cl stretch | Aryl Halide | Stretching vibration for the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its elemental composition and structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like amines, typically yielding the protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value.

Predicted MS Data and Interpretation

The mass spectrum will confirm the molecular weight and show characteristic fragmentation.

Predicted Molecular Ion:

-

The monoisotopic mass of C₈H₇³⁵ClF₃N is 209.02.[1]

-

In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 210.03 .[10]

-

Due to the natural abundance of chlorine isotopes (³⁵Cl:~75%, ³⁷Cl:~25%), a characteristic [M+2+H]⁺ peak at m/z 212.03 will be observed with approximately one-third the intensity of the m/z 210 peak.

Predicted Fragmentation Pathway: The primary fragmentation pathway involves the loss of the aminomethyl group or cleavage at the benzylic position, which is a common pathway for benzylamines.

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. This guide outlines the predicted spectral data based on fundamental principles and comparative analysis with related structures. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework, IR spectroscopy will verify the key functional groups (-NH₂, -CF₃), and mass spectrometry will confirm the molecular weight and elemental composition. The provided protocols offer a framework for obtaining high-quality, reproducible data, ensuring confidence in the identity and purity of this important chemical intermediate.

References

-

Klinman, J. P., et al. (1993). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. PubMed. Available at: [Link]

-

Brandt, S. D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. Available at: [Link]

- Supporting Information. (n.d.). General experimental procedures and characterization data.

-

Ríos-Guerra, F., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]

-

Tundo, P., et al. (2011). Reaction of Aliphatic Amines with DBnC in the Presence of Bu4PBr. ResearchGate. Available at: [Link]

-

PubChemLite. This compound (C8H7ClF3N). Available at: [Link]

-

Oakwood Chemical. This compound. Available at: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Available at: [Link]

-

Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation. Available at: [Link]

-

WorldOfChemicals. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. Available at: [Link]

-

SpectraBase. 2-Chloro-5-(trifluoromethyl)benzaldehyde. Available at: [Link]

-

NIST. 2-Fluoro-5-(trifluoromethyl)benzylamine. NIST WebBook. Available at: [Link]

Sources

- 1. This compound 97 15996-78-8 [sigmaaldrich.com]

- 2. This compound [oakwoodchemical.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum [chemicalbook.com]

- 7. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 13C NMR [m.chemicalbook.com]

- 8. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - this compound (C8H7ClF3N) [pubchemlite.lcsb.uni.lu]

Commercial availability and suppliers of 2-Chloro-5-(trifluoromethyl)benzylamine

An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzylamine for Drug Discovery and Agrochemical Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into the compound's physicochemical properties, commercial availability, quality control procedures, synthetic routes, and critical applications, with a focus on providing practical, field-proven insights.

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a substituted aromatic amine that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its utility is primarily anchored in the unique combination of its structural motifs: a reactive benzylamine group for further chemical elaboration, an ortho-chloro substituent, and a meta-trifluoromethyl (-CF3) group. This specific arrangement of functional groups imparts desirable characteristics to target molecules, making it a valuable synthon in both pharmaceutical and agrochemical research.

The trifluoromethyl group is particularly significant; its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] Similarly, the chlorine atom can modulate electronic properties and provide an additional vector for molecular interactions, a feature common in many FDA-approved drugs.[2] This guide provides an in-depth analysis of this compound, from procurement to application, to empower scientists in their research and development endeavors.

Part 1: Physicochemical Profile and Molecular Characteristics

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15996-78-8 | [3][4] |

| Molecular Formula | C₈H₇ClF₃N | [3][4] |

| Molecular Weight | 209.60 g/mol | [3][4] |

| Appearance | Liquid at room temperature | |

| Purity (Typical) | ≥97% | [5] |

| Melting Point | 10 °C (50 °F) | |

| Boiling Point | 184 - 185 °C | |

| Density | 0.981 g/cm³ (at 25 °C) |

The molecule's structure dictates its reactivity. The primary amine (-NH₂) is a potent nucleophile, readily participating in reactions like amide bond formation, sulfonylation, and reductive amination. The electron-withdrawing effects of both the chlorine and trifluoromethyl groups decrease the basicity of the amine slightly compared to an unsubstituted benzylamine, a factor that can influence reaction kinetics and purification strategies.

Part 2: Commercial Availability and Quality Verification

This compound is readily available from several major chemical suppliers, facilitating its use in research and development.

| Supplier | Typical Purity | Notes |

| Thermo Scientific (Alfa Aesar) | 97% | Available in various research quantities.[5] |

| Sigma-Aldrich (Merck) | 97% | Provides comprehensive safety and handling data. |

| Oakwood Chemical | Not specified | Lists the compound with its key identifiers.[3] |

| Santa Cruz Biotechnology | Not specified | Offered for research use.[4] |

| Fluorochem | Not specified | A supplier specializing in fluorinated compounds.[6] |

Procurement and Qualification Workflow

For researchers, ensuring the quality of starting materials is a self-validating step that prevents downstream complications. The following workflow is recommended for procuring and qualifying a new batch of this compound.

Sources

- 1. 2-Fluoro-5-(trifluoromethyl)benzyl chloride | 883543-26-8 | Benchchem [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. scbt.com [scbt.com]

- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Navigating the Synthetic Landscape of 2-Chloro-5-(trifluoromethyl)benzylamine: A Technical Guide to its Reactivity Profile

Introduction: A Privileged Scaffold in Modern Drug Discovery

2-Chloro-5-(trifluoromethyl)benzylamine is a key building block in contemporary medicinal chemistry and agrochemical synthesis. Its utility stems from the unique combination of a reactive benzylamine moiety and a benzene ring decorated with two powerfully influential substituents: a chloro group and a trifluoromethyl group. The benzylamine scaffold is a common feature in a multitude of pharmaceutical agents, contributing to their efficacy and target engagement.[1][2] The trifluoromethyl group, in particular, is a prized addition in drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved potency and pharmacokinetic profiles.[3][4]

This technical guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights and detailed protocols for its application in key synthetic transformations. As researchers and drug development professionals, understanding the nuances of this reagent's reactivity is paramount to unlocking its full potential in the synthesis of novel chemical entities.

Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its safe and effective use in the laboratory.

| Property | Value | Reference |

| CAS Number | 15996-78-8 | [5] |

| Molecular Formula | C₈H₇ClF₃N | [5] |

| Molecular Weight | 209.60 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | 1.338 g/mL at 25 °C | |

| Boiling Point | 90-94 °C at 13 mmHg | Oakwood Chemical |

| Flash Point | 103 °C |

Safety and Handling: this compound is classified as toxic if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Influence of Substituents on Reactivity

The reactivity of this compound is dictated by the interplay of its three key components: the nucleophilic amino group, the aryl chloride, and the electron-withdrawing trifluoromethyl group.

-

The Benzylamine Moiety: The primary amine of the benzylamine is a potent nucleophile, readily participating in reactions with a variety of electrophiles. However, the electron-withdrawing nature of the trifluoromethyl group, and to a lesser extent the chloro group, will slightly diminish the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine. This effect is generally modest and does not preclude its participation in a wide range of nucleophilic reactions.

-

The Aryl Chloride: The chlorine atom on the aromatic ring is a site for palladium-catalyzed cross-coupling reactions. Aryl chlorides are typically less reactive than the corresponding bromides or iodides in oxidative addition to a palladium(0) center. However, the presence of the strong electron-withdrawing trifluoromethyl group meta to the chlorine can enhance the electrophilicity of the C-Cl bond, making it more susceptible to oxidative addition. This electronic activation is a critical consideration when designing cross-coupling protocols.

-

The Trifluoromethyl Group: This group exerts a powerful electron-withdrawing effect through both induction (due to the high electronegativity of fluorine) and resonance (hyperconjugation). As mentioned, this influences the nucleophilicity of the amine and the reactivity of the aryl chloride. Furthermore, its steric bulk can influence the regioselectivity of certain reactions and the conformational preferences of the resulting products. In a biological context, the C-F bonds are exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.

Nucleophilic Acylation: Forging the Amide Bond

The formation of an amide bond via N-acylation is one of the most fundamental and frequently employed reactions in organic synthesis. This compound readily undergoes acylation with a variety of acylating agents, including acyl chlorides, anhydrides, and carboxylic acids activated with coupling reagents.

Mechanism of Acylation with an Acyl Chloride

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the benzylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride leaving group, typically facilitated by a base to neutralize the generated HCl.

Caption: Mechanism of N-acylation with an acyl chloride.

Experimental Protocol: Synthesis of N-(2-Chloro-5-(trifluoromethyl)benzyl)acetamide

This protocol provides a general method for the acylation of this compound with an acyl chloride.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound.

-

Dissolve the amine in anhydrous DCM to a concentration of approximately 0.2 M.

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-Chloro-5-(trifluoromethyl)benzyl)acetamide.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl chloride functionality opens the door to a vast array of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures by reacting an aryl halide with an organoboron reagent. While no direct literature precedent exists for the Suzuki coupling of this compound, a reliable protocol can be adapted from the successful coupling of the analogous 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[7] The amine functionality should be protected prior to the coupling reaction to prevent potential side reactions. A common and easily removable protecting group such as tert-butyloxycarbonyl (Boc) is recommended.

Caption: Workflow for the Suzuki-Miyaura coupling of Boc-protected this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted)

Part A: Boc Protection

-

Dissolve this compound (1.0 eq) in a suitable solvent such as DCM.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

-

Stir at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by washing with water and brine, then dry and concentrate to obtain the Boc-protected amine, which can often be used without further purification.

Part B: Suzuki-Miyaura Coupling

-

In a reaction vessel, combine the Boc-protected this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add a degassed mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography.

Part C: Boc Deprotection

-

Dissolve the purified, Boc-protected product in DCM.

-

Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure and neutralize with a base (e.g., saturated NaHCO₃) to obtain the final biaryl benzylamine product.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. This reaction can be used to couple this compound with aryl or heteroaryl halides to generate diarylamines. The choice of ligand is critical for the success of this reaction, with sterically hindered, electron-rich phosphine ligands often providing the best results for aryl chlorides.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. Similar to the Suzuki coupling, protection of the amine is recommended.

| Coupling Reaction | Key Reagents | Typical Conditions |

| Suzuki-Miyaura | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃ | THF/H₂O, 80 °C |

| Buchwald-Hartwig | Aryl/heteroaryl halide, Pd catalyst, phosphine ligand, strong base (e.g., NaOtBu) | Toluene or Dioxane, 80-110 °C |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) salt, amine base | THF or DMF, rt to 60 °C |

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules. Its reactivity is characterized by the nucleophilic nature of the primary amine, which readily undergoes acylation, and the presence of an aryl chloride that can be functionalized through a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl group plays a crucial role in modulating the reactivity of both the amine and the aryl chloride, as well as imparting desirable properties to the final products. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Pharmaffiliates. [Link]

-

The Role of Benzylamine in Pharmaceutical Synthesis and API Production. (2025). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

α C‒H functionalization of benzylamines a, Strategy for the synthesis... - ResearchGate. ResearchGate. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. National Institutes of Health. [Link]

-

Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PubMed Central. (2018). National Institutes of Health. [Link]

-

Novel drug delivery systems of allylamines and benzylamines. - ResearchGate. ResearchGate. [Link]

Sources

- 1. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

The Synthetic Versatility of 2-Chloro-5-(trifluoromethyl)benzylamine: A Technical Guide for Researchers

Introduction: A Privileged Scaffold in Modern Chemistry

2-Chloro-5-(trifluoromethyl)benzylamine is a key building block in contemporary organic synthesis, prized for its unique combination of reactive sites and the advantageous properties imparted by its trifluoromethyl group. This technical guide provides an in-depth exploration of its potential research applications, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of a nucleophilic amine, a reactive chloro-substituent on the aromatic ring, and a lipophilic trifluoromethyl group makes this molecule a versatile scaffold for the synthesis of a diverse range of bioactive compounds in medicinal chemistry and agrochemistry.

The trifluoromethyl (-CF3) group is of particular significance. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. In drug discovery, this often translates to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[1] Similarly, in agrochemical research, these properties can lead to pesticides and herbicides with greater efficacy and longevity in the field.[2]

This guide will delve into the practical applications of this compound, providing detailed experimental protocols and insights into its role in the synthesis of high-value molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Reference |

| CAS Number | 15996-78-8 | [2] |

| Molecular Formula | C8H7ClF3N | [2] |

| Molecular Weight | 209.60 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.338 g/mL at 25 °C | [3] |

| Boiling Point | 90-94 °C at 13 mmHg | [4] |

| Refractive Index | n20/D 1.489 | [3] |

Spectroscopic Characterization (Illustrative)

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) are anticipated in the aromatic region (around 7.2-7.5 ppm) with splitting patterns corresponding to the substituted benzene ring. A singlet for the benzylic protons (-CH₂-) would likely appear around 3.9 ppm, and a broad singlet for the amine protons (-NH₂) is expected, the position of which can vary depending on concentration and solvent.

-

¹³C NMR (CDCl₃, 101 MHz): Signals for the aromatic carbons would be observed between 120-140 ppm, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The benzylic carbon would appear around 45 ppm.

-

IR (neat): Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (around 1000-1350 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z 209, with a characteristic M+2 peak at m/z 211 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the amino group and other characteristic fragments.

Core Synthetic Applications: A Gateway to Bioactive Molecules

The primary utility of this compound lies in its role as a versatile intermediate for the construction of more complex molecular architectures. Its bifunctional nature allows for a variety of synthetic transformations, with amide bond formation and reductive amination being two of the most powerful and widely employed strategies.

Amide Bond Formation: Crafting Kinase Inhibitors and Other Therapeutics

The primary amine functionality of this compound serves as an excellent nucleophile for acylation reactions with carboxylic acids and their derivatives, forming a stable amide linkage. This reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in a vast number of pharmaceuticals.

Application Insight: Kinase Inhibitors

Many small-molecule kinase inhibitors feature a substituted benzylamine moiety. The 2-chloro-5-(trifluoromethyl)phenyl group can serve as a crucial pharmacophore, occupying a specific binding pocket within the kinase active site. The trifluoromethyl group, in particular, can enhance binding affinity through favorable interactions and improve metabolic stability, leading to a longer duration of action.

Experimental Protocol: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for the coupling of this compound with a generic carboxylic acid using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Diagrammatic Workflow:

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents).

-

Solvent and Base Addition: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the mixture and stir at room temperature.

-

Activation: Stir the reaction mixture at room temperature for 15 minutes to allow for the formation of the activated ester.

-